2-{[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
Description
2-{[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine-4-carbonitrile core linked via a methoxy group to a piperidin-3-yl moiety. The piperidine ring is further substituted at the N-position with a 6-methoxypyrimidin-4-yl group. This structure combines multiple pharmacophoric elements:
- Methoxy linker: Enhances solubility and modulates steric interactions.
- Piperidine: A flexible six-membered ring that may improve bioavailability through conformational adaptability.
- 6-Methoxypyrimidin-4-yl: A pyrimidine derivative with a methoxy substituent, contributing to electronic and steric effects .
Properties
IUPAC Name |
2-[[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-23-16-8-15(20-12-21-16)22-6-2-3-14(10-22)11-24-17-7-13(9-18)4-5-19-17/h4-5,7-8,12,14H,2-3,6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOISLDVTJDKPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)COC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival.
Mode of Action
Related compounds have been reported to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka.
Biochemical Pathways
Pkb, a potential target of this compound, plays a crucial role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway. This pathway is involved in promoting cell proliferation and survival.
Biological Activity
The compound 2-{[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyridine ring substituted with a carbonitrile group and a methoxy-pyrimidine moiety linked through a piperidine ring. This specific structure is believed to contribute to its biological activity.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in cancer therapy. The presence of the piperidine and pyrimidine groups suggests potential interactions with various biological targets, including enzymes and receptors involved in cell proliferation and survival.
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Anticancer Activity :
- Compounds containing piperidine and pyridine derivatives have shown promising anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
- The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth.
- Enzyme Inhibition :
Research Findings and Case Studies
A review of literature reveals several studies that explore the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its structural features allow it to interact with biological targets effectively.
Potential Therapeutic Uses :
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell growth, particularly in tumors associated with mutated receptor tyrosine kinases such as c-KIT, which are implicated in gastrointestinal stromal tumors (GIST) and other malignancies .
- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting that this compound may also possess antimicrobial effects .
Pharmacology
Research indicates that the compound may function as an enzyme inhibitor, impacting key biochemical pathways.
Mechanism of Action :
- The compound is hypothesized to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and are targets in neurodegenerative diseases .
Biochemical Pathways
The interactions of this compound with various biochemical pathways are under investigation. Docking studies suggest it may engage with specific receptors or enzymes, leading to potential therapeutic effects .
Synthetic Chemistry
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules.
Synthetic Routes :
- The synthesis involves multi-step organic reactions where the methoxypyrimidine moiety is introduced through nucleophilic substitution reactions, making it a valuable intermediate in drug development .
Case Studies
Several studies have highlighted the efficacy of similar compounds derived from this structure:
- Inhibition of c-KIT Kinase : A study demonstrated that derivatives of this compound effectively inhibited c-KIT kinase activity across various mutations, suggesting its potential as a targeted therapy for GIST .
- Antimicrobial Activity : Research on related compounds indicated significant antibacterial activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for resistant strains .
Comparison with Similar Compounds
BK80166: 2-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile
- Structural Differences: Incorporates a thiazole ring and a morpholine-carbonylphenylamino group instead of the pyridine-methoxy-piperidine system.
- Implications: Solubility: The morpholine-carbonyl group introduces polarity, improving aqueous solubility.
- Molecular Formula : C₂₁H₂₂N₈O₂S
- Molecular Weight : 450.52 g/mol .
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Structural Differences : Substitutes the piperidine-pyrimidine system with a 4-methylpiperazine ring and adds phenyl/thiophene groups.
- Aromatic Interactions: Thiophene and phenyl groups may enhance π-π stacking in hydrophobic binding pockets .
- Molecular Formula : C₂₂H₂₁N₅S
- Molecular Weight : 387.50 g/mol .
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
- Structural Differences : Replaces the pyridine-methoxy group with a carboxylic acid.
- Implications :
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.26 g/mol .
Research Findings and Implications
- Substituent Effects :
- Pharmacokinetic Considerations :
- Piperidine/piperazine rings enhance conformational flexibility, aiding in target binding.
- Carboxylic acid derivatives () highlight the trade-off between solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
